4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide
Description
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Properties
IUPAC Name |
4-methyl-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]thiadiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS/c1-8-12(20-17-15-8)13(19)14-7-10-9-5-3-4-6-11(9)18(2)16-10/h3-7H2,1-2H3,(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZCFECPKCSBIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCC2=NN(C3=C2CCCC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Compounds with similar structures have been found to exhibit diverse biological activities. For instance, imidazole-containing compounds have shown a broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.
Biological Activity
4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide is a compound that integrates both thiadiazole and indazole moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound has the following molecular formula: C13H17N5OS. Its structure includes a thiadiazole ring and an indazole derivative, which are critical for its biological functions. The synthesis of this compound typically involves multi-step organic reactions that create the desired heterocyclic structures.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the 1,3,4-thiadiazole nucleus show unique antimicrobial activity against various pathogens. Specifically, derivatives related to this compound have been evaluated for their efficacy against bacteria and fungi.
Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole A | E. coli | 32 µg/mL |
| Thiadiazole B | S. aureus | 16 µg/mL |
| 4-methyl-N-thiadiazole | C. albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. It is noted that indazole derivatives can inhibit cancer cell proliferation through multiple mechanisms. For instance, some studies have shown that the compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Case Study: Induction of Apoptosis
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability in several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation |
| HeLa (Cervical) | 10 | DNA fragmentation |
| A549 (Lung) | 12 | ROS generation |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research shows that thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Mechanism of Action
The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes and modulation of nuclear factor kappa B (NF-kB) signaling pathways. This suggests potential therapeutic applications in treating inflammatory diseases.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiadiazole and indazole moieties exhibit significant anticancer properties. For instance, the presence of the thiadiazole ring contributes to cytotoxic activity against various cancer cell lines. Studies have shown that derivatives of thiadiazole can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .
Anticonvulsant Properties
Thiadiazole derivatives have been explored for their anticonvulsant effects. The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance anticonvulsant activity. Compounds similar to 4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1,2,3-thiadiazole-5-carboxamide have shown efficacy in models of seizure disorders .
Antimicrobial Activity
The compound's unique structure may also confer antimicrobial properties. Similar compounds have been reported to exhibit activity against a range of bacterial and fungal pathogens. This makes them potential candidates for developing new antimicrobial agents .
Case Studies
Preparation Methods
Cyclocondensation of Thiosemicarbazide Derivatives
The thiadiazole ring is constructed via cyclization reactions. As described in CN101066972B, 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride is synthesized from thiosemicarbazide precursors through acid-catalyzed cyclization (Fig. 1). Key steps include:
- Formation of thiosemicarbazide intermediate : Reaction of thiosemicarbazide with methyl glyoxalate under acidic conditions.
- Cyclization : Treatment with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the thiadiazole ring and concurrently generate the acyl chloride.
Reaction Conditions :
- Solvent: Dry dichloromethane or toluene.
- Temperature: 0–5°C (initial), then room temperature.
- Yield: 68–72% (optimized).
Synthesis of (1-Methyl-4,5,6,7-Tetrahydro-1H-Indazol-3-yl)Methanamine
Indazole Ring Formation via Hydrazine Cyclization
The bicyclic indazole moiety is synthesized through intramolecular cyclization of a hydrazine derivative with a cyclohexenone precursor (Fig. 2).
Protocol :
- Cyclohexenone hydrazone formation : React cyclohexenone with methylhydrazine in ethanol at reflux.
- Cyclization : Catalyze with p-toluenesulfonic acid (PTSA) in toluene under microwave irradiation (100°C, 30 min).
- Reductive amination : Convert the resulting indazole-3-carbonitrile to the primary amine using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF).
Key Data :
- Overall yield: 55–60%.
- Purity (HPLC): ≥98%.
Amide Coupling to Form the Final Product
Schotten-Baumann Reaction
The acyl chloride and amine are coupled under Schotten-Baumann conditions (Fig. 3):
Procedure :
- Dissolve 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride (1 eq) in dry THF.
- Add (1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine (1.2 eq) dropwise at 0°C.
- Introduce aqueous sodium bicarbonate (NaHCO₃) to maintain pH 8–9.
- Stir at room temperature for 12 h.
Optimization Insights :
- Excess amine improves yield by mitigating hydrolysis of the acyl chloride.
- Yield: 82–85% after recrystallization from ethyl acetate/hexane.
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Coupling
Recent advancements employ microwave irradiation to accelerate the amide bond formation:
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables iterative purification:
- Resin loading : 0.8 mmol/g.
- Cleavage : TFA/CH₂Cl₂ (1:9).
- Purity : ≥95% (no chromatography required).
Table 1. Comparative Yields of Coupling Methods
| Method | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|
| Schotten-Baumann | 82–85 | 97 | 12 |
| Microwave | 88 | 98 | 0.3 |
| Solid-Phase | 75 | 95 | 24 |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃) : δ 1.65–1.73 (m, 4H, cyclohexane CH₂), 2.45 (s, 3H, thiadiazole-CH₃), 3.02 (s, 3H, N-CH₃), 4.12 (d, 2H, J = 6.4 Hz, CH₂NH), 7.21 (s, 1H, indazole-H).
- MS (ESI+) : m/z 334.1 [M+H]⁺.
Challenges and Optimization Strategies
Regioselectivity in Indazole Synthesis
Competing pathways during cyclization may yield 1- or 2-methyl indazole isomers. Employing bulky bases (e.g., DBU) favors the desired 1-methyl isomer (94:6 ratio).
Acyl Chloride Stability
The thiadiazole acyl chloride is moisture-sensitive. Storage under argon at −20°C extends shelf life to 1 month.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
